molecular formula C20H25NO3 B5511747 2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5511747
M. Wt: 327.4 g/mol
InChI Key: CGBWKRPGXJTLLQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring and an ethoxyphenyl group attached to the nitrogen atom of the acetamide moiety

Mechanism of Action

The mechanism of action of “2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide” is not clear from the available information. It’s likely that its reactivity would be influenced by the functional groups present in its structure .

Safety and Hazards

The safety and hazards associated with “2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide” could include further exploration of its synthesis, reactions, and potential applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-tert-butylphenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 4-tert-butylphenoxyacetic acid: The 4-tert-butylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-tert-butylphenoxyacetic acid.

    Amidation Reaction: The 4-tert-butylphenoxyacetic acid is then reacted with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenoxyacetic acid
  • 2-ethoxyaniline
  • N-(2-ethoxyphenyl)acetamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide is unique due to the combination of the tert-butylphenoxy and ethoxyphenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-5-23-18-9-7-6-8-17(18)21-19(22)14-24-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWKRPGXJTLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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